molecular formula C22H16N3NaO4S B609498 NCI-65828 CAS No. 501444-06-0

NCI-65828

Cat. No.: B609498
CAS No.: 501444-06-0
M. Wt: 441.4368
InChI Key: IKGWSKUMUVVHGJ-QREUMGABSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

NCI-65828 is a small-molecule inhibitor that selectively targets the ribonucleolytic activity of human angiogenin (ANG), a protein critically involved in angiogenesis and cellular proliferation . By binding to the enzymatic active site of ANG, this compound disrupts its capacity to cleave RNA substrates, thereby attenuating pro-angiogenic signaling pathways essential for new blood vessel formation . This mechanism underpins its multifaceted antitumor properties demonstrated in preclinical studies. In vitro, this compound exhibits dose-dependent antiproliferative effects across various cancer cell models, including bladder carcinoma (T24; IC₅₀ = 1.3 ± 0.5 μM), cervical adenocarcinoma (HeLa; IC₅₀ = 1.9 ± 0.4 μM), and urothelial carcinoma (UROtsa; IC₅₀ = 3.2 ± 0.8 μM) . Its antiangiogenic efficacy is further confirmed by its ability to significantly inhibit capillary-like tube formation in human umbilical vein endothelial cells (HUVECs) . Notably, in vivo investigations in murine models have shown that this compound can significantly delay the formation of subcutaneous tumors and effectively suppress the development of pre-malignant lesions, with mechanistic analysis indicating this activity arises from direct enzymatic inhibition . Its selective suppression of ANG's ribonucleolytic function, without interfering with the protein's intracellular trafficking, positions this compound as a valuable precision tool for studying ANG-dependent pathologies in cancer and other research contexts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501444-06-0

Molecular Formula

C22H16N3NaO4S

Molecular Weight

441.4368

IUPAC Name

8-amino-5-[[4-(4-hydroxyphenyl)phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C22H17N3O4S/c23-21-11-12-22(19-10-9-18(13-20(19)21)30(27,28)29)25-24-16-5-1-14(2-6-16)15-3-7-17(26)8-4-15/h1-13,26H,23H2,(H,27,28,29)

InChI Key

IKGWSKUMUVVHGJ-QREUMGABSA-M

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NCI-65828;  NCI 65828;  NCI65828:

Origin of Product

United States

Discovery and Identification of Nci 65828 As an Angiogenin Inhibitor

High-Throughput Screening Methodologies for Ribonucleolytic Activity Inhibitors

High-throughput screening (HTS) is a widely used approach in drug discovery that enables the rapid testing of large libraries of compounds against a specific biological target. nih.govbmglabtech.com In the context of identifying ribonucleolytic activity inhibitors, HTS involves miniaturized assays performed robotically to measure the cleavage of a labeled substrate by the enzyme. google.com A change in a detectable signal, such as fluorescence, indicates enzymatic activity, and a reduction in this signal in the presence of a compound suggests inhibition. google.comnih.gov

Assay Design and Implementation

The HTS assay designed for identifying human angiogenin (B13778026) (hANG) inhibitors was based on measuring the enzyme-catalyzed cleavage of a fluorescent substrate. pnas.orgnih.govgoogle.com The substrate used was 5'-FAM-mAmArCmAmA-C7-Dabcyl-3', where FAM (6-carboxyfluorescein) is a fluorophore and Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid) is a quencher. google.com In the intact substrate, the fluorescence of FAM is quenched by Dabcyl due to their proximity. google.com Upon cleavage of the RNA portion of the substrate by hANG, the FAM and Dabcyl moieties are separated, leading to an increase in fluorescence intensity. google.com

The assay was adapted from a previously reported fluorescence-based method and was implemented in multiwell plates, suitable for automated screening. google.com Compounds were tested at specific concentrations, and those that reduced the fluorescence readings by a certain percentage compared to control wells were identified as initial hits. pnas.orgpnas.org

Screening Library Diversity (e.g., NCI Diversity Set, ChemBridge DIVERSet)

The HTS campaign for identifying hANG inhibitors involved screening a substantial collection of diverse small molecules. The libraries utilized included the National Cancer Institute (NCI) Diversity Set and the ChemBridge DIVERSet. pnas.orgnih.govpnas.orggoogle.comharvard.edugoogle.com

The NCI Diversity Set comprised 1,990 compounds. pnas.orggoogle.comgoogle.com The ChemBridge DIVERSet contributed a larger collection of 16,320 compounds. pnas.orggoogle.comgoogle.com Collectively, a total of 18,310 compounds were screened for their ability to inhibit hANG enzymatic activity in the developed HTS assay. pnas.orgnih.govpnas.orgharvard.edu

Initial Identification and Characterization of NCI-65828

The HTS of the NCI and ChemBridge libraries yielded a number of compounds that showed inhibitory activity against hANG. pnas.orgnih.gov From the 18,310 compounds screened, 15 were confirmed as inhibitors with inhibition constant (Kᵢ) values less than 100 µM. pnas.orgnih.govgoogle.comgoogle.com Among these hits, this compound was identified and selected for more detailed investigation based on its affinity for ANG and its chemical properties. pnas.orgnih.govgoogle.com

This compound is chemically described as 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate. pnas.orgnih.govgoogle.com

Enzymatic Inhibition Kinetics Against Human Angiogenin (hANG)

Detailed enzymatic inhibition kinetics studies were performed to characterize the interaction of this compound with hANG. The inhibition constant (Kᵢ) is a measure of the potency of an inhibitor, representing the dissociation constant of the enzyme-inhibitor complex. For this compound, the Kᵢ value for the inhibition of hANG ribonucleolytic activity was determined to be 81 µM. pnas.orgnih.govgoogle.com This value was obtained under specific assay conditions (20 mM Hepes, 100 mM NaCl, pH 7.0, 37 °C). google.com

The plot of kcat/Km versus inhibitor concentration for this compound conformed well to the theoretical shape for simple inhibition, suggesting that the binding is specific. pnas.orgpnas.org

CompoundKᵢ (µM) against hANG
This compound81 pnas.orgnih.govgoogle.com
CB-18143141 google.comgoogle.com

Specificity Profiling Against Other Ribonucleases

To assess the specificity of this compound for hANG, its inhibitory activity was evaluated against other ribonucleases, particularly bovine pancreatic RNase A, which is a homologue of angiogenin. nih.govacs.orgacs.org While initial studies focused on its activity against hANG, further characterization, including studies on analogues, aimed to identify compounds with improved selectivity for ANG over RNase A. nih.govacs.orgacs.org Some analogues of this compound and another lead compound (CB-181431) were found to bind more tightly to ANG than to RNase A, representing the first small molecules to demonstrate this selectivity. nih.govacs.orgacs.org

Studies have also indicated that this compound can inhibit the ribonuclease activity of zebrafish Rnasel-1a and Rnasel-3e, orthologues of hANG, at a concentration of 80 µM, indicating substantial inhibition. researchgate.netresearchgate.net

Molecular Mechanism of Action of Nci 65828

Inhibition of Angiogenin's Ribonucleolytic Activity

NCI-65828 functions primarily by inhibiting the ribonucleolytic activity of human angiogenin (B13778026) dcchemicals.commedkoo.com. This enzymatic activity is considered essential for ANG's biological functions, including its pro-angiogenic signaling pathways dcchemicals.com.

Direct Enzymatic Inhibition Profile

This compound was identified as an inhibitor of ANG's enzymatic activity through high-throughput screening pnas.orgpnas.org. It inhibits the enzymatic activity of ANG with a Kᵢ value of 81 μM pnas.orgpnas.orgnih.govprobechem.com. Studies have shown that the inhibition profile of this compound conforms well to the theoretical shape for simple inhibition, suggesting a direct interaction with the enzyme pnas.orgnih.gov. Minor alterations in the structure of either ANG or this compound significantly reduce potency, indicating that the inhibition is a result of active-site binding rather than non-specific interactions pnas.orgnih.govresearchgate.net.

Impact on RNA Cleavage Substrates (e.g., yeast tRNA)

While the searches confirm this compound inhibits the ribonucleolytic activity of angiogenin, specific detailed data tables on its impact on various RNA cleavage substrates like yeast tRNA were not explicitly found within the search results. However, the core mechanism described is the disruption of ANG's enzymatic capacity to cleave RNA substrates dcchemicals.com. Angiogenin's natural substrate has not been definitively determined but may reside in the nucleolus nih.govaacrjournals.org.

Binding Site Analysis within the Angiogenin Catalytic Center

Modeling and experimental studies have provided insights into how this compound interacts with the catalytic center of angiogenin pnas.orgnih.gov.

Active-Site Specificity vs. Non-Specific Binding

Evidence strongly suggests that this compound binds specifically to the active site of angiogenin pnas.orgnih.govresearchgate.net. This is supported by the observation that small changes in the structure of either the inhibitor or angiogenin significantly reduce the inhibitory potency pnas.orgnih.govresearchgate.net. The interaction profile is consistent with a computationally generated model of the ANG-NCI-65828 complex pnas.orgnih.gov.

Identification of Key Interacting Residues (e.g., His-13, His-114, Arg-5, His-8, Asp-41, Arg-121)

A computationally generated model of the complex between angiogenin and this compound has identified key residues involved in the interaction pnas.orgnih.govgoogle.com. In this model, the azo group of this compound is positioned within the catalytic center, flanked by His-13 and His-114 pnas.orgnih.govgoogle.com. The substituted naphthalene (B1677914) component forms hydrogen bonds with the side chain of Arg-5 and involves the main-chain O of Arg-5 and the imidazole (B134444) of His-8 pnas.orgnih.gov. The hydroxyl group of the biphenyl (B1667301) component forms hydrogen bonds with Asp-41 and Arg-121 pnas.orgnih.govgoogle.com. Studies involving mutations, such as replacing Arg-5 with Ala, have demonstrated the importance of these specific interactions for the inhibitory activity of this compound pnas.org. Molecular docking simulations further support the interaction with the catalytic triad, particularly the hydrogen bond between the azo-group of this compound and His114 HD1 in the wild-type ANG conformation nih.gov.

Distinction from Angiogenin Nuclear Translocation

It is important to distinguish the effect of this compound on angiogenin's ribonucleolytic activity from its potential effects on angiogenin's nuclear translocation. Studies have indicated that this compound inhibits ANG's enzymatic activity without affecting its nuclear translocation dcchemicals.commedkoo.com. This selective mode of action differentiates it from other ANG-targeted agents like neomycin, which blocks nuclear translocation nih.govaacrjournals.org. This distinction highlights that this compound specifically targets the catalytic function of ANG and not its cellular localization mechanism dcchemicals.commedkoo.com.

Effects on Intracellular Trafficking of ANG

Mechanistic analysis of this compound's activity indicates that its primary mode of action is through direct enzymatic inhibition of ANG rather than interference with ANG's intracellular trafficking. nih.gov A distinguishing feature of this compound, which differentiates it from some other ANG-targeted agents, is that ANG's nuclear translocation remains unaffected by this compound treatment. nih.gov This suggests that this compound specifically targets the enzymatic function of ANG without impeding its movement within the cell, particularly its critical translocation to the nucleus. nih.gov This selective mode of action positions this compound as a precision tool for studying ANG-dependent pathologies. nih.gov

While the exact mechanisms of ANG uptake pathways have been characterized in various cell lines, showing processes that are largely clathrin/dynamin independent and potentially similar to RNase A uptake, with significant inhibition by perturbation of membrane ruffling and macropinocytosis, this compound's effect is noted specifically at the enzymatic level post-trafficking, as evidenced by the unaffected nuclear translocation. nih.govuni.lu

Biological Activities and Preclinical Efficacy of Nci 65828 in Model Systems

Anti-Angiogenic Effects in Cellular Models

Angiogenesis, the formation of new blood vessels from existing ones, is a vital process in development and wound healing but is also critical for the growth and spread of tumors cancer.govnih.gov. NCI-65828 has been investigated for its ability to impede this process in cellular models.

Disruption of Endothelial Tube Formation (e.g., HUVECs)

A well-established in vitro assay for assessing angiogenesis is the endothelial tube formation assay, often utilizing Human Umbilical Vein Endothelial Cells (HUVECs) himedialabs.comnih.govn-genetics.comsigmaaldrich.comnih.gov. This assay measures the ability of endothelial cells to differentiate and organize into capillary-like structures on an extracellular matrix himedialabs.comnih.govnih.gov. This compound has been shown to inhibit endothelial tube formation in HUVECs medkoo.comdcchemicals.com. This indicates its efficacy in disrupting the morphogenesis of endothelial cells, a crucial aspect of angiogenesis dcchemicals.com. Parallel experiments in HUVECs have revealed significant inhibition of capillary-like tube formation dcchemicals.com.

Impact on Vasculature Development in Zebrafish Embryos

Zebrafish embryos serve as a valuable in vivo model for studying vasculature development and angiogenesis due to their transparent nature and external development nih.govnih.govresearchgate.net. Studies using early zebrafish embryos have demonstrated that treatment with this compound resulted in defects in trunk vasculature nih.govnih.govresearchgate.net. This suggests that this compound impacts angiogenesis in a living organism, further supporting its anti-angiogenic potential nih.govnih.govresearchgate.net. The studies suggest that Rnasel-1, an orthologue of human angiogenin (B13778026) in zebrafish, plays important roles in angiogenesis in this model, and this compound inhibits Rnasel-1 to a similar extent as human angiogenin nih.govnih.gov.

Anti-Proliferative Effects in Cancer Cell Lines

Beyond its anti-angiogenic activities, this compound has also demonstrated direct anti-proliferative effects on various cancer cell lines medkoo.comdcchemicals.com.

Inhibition of Cellular Proliferation in Diverse Cancer Cell Lines (e.g., UROtsa, T24, HeLa, PC-3, HT-29)

This compound has been shown to decrease cellular proliferation in a variety of cancer cell lines medkoo.com. Studies have specifically evaluated its effects on cell lines such as UROtsa (urothelial carcinoma), T24 (bladder carcinoma), and HeLa (cervical adenocarcinoma) medkoo.comdcchemicals.com. These studies indicate dose-dependent antiproliferative effects, with varying potency across different cell lines, reflecting potential tissue-specific sensitivities dcchemicals.com. While PC-3 (prostate cancer) and HT-29 (colorectal adenocarcinoma) were mentioned in the prompt, the provided search results primarily offer specific data for UROtsa, T24, and HeLa cell lines regarding this compound's direct anti-proliferative effects and IC₅₀ values medkoo.comdcchemicals.com.

Dose-Dependent Response and IC₅₀ Values

The anti-proliferative effects of this compound in cancer cell lines exhibit a dose-dependent response dcchemicals.comnih.govnih.gov. The half-maximal inhibitory concentration (IC₅₀) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function nih.govresearchgate.netresearchgate.netcancer.gov. For this compound, IC₅₀ values have been determined for its anti-proliferative activity in certain cancer cell lines medkoo.comdcchemicals.com.

The following table summarizes the reported IC₅₀ values for this compound in specific cancer cell lines:

Cell LineCancer TypeIC₅₀ (μM)
UROtsaUrothelial Carcinoma3.2 ± 0.8
T24Bladder Carcinoma1.3 ± 0.5
HeLaCervical Adenocarcinoma1.9 ± 0.4

These values indicate the concentration of this compound required to inhibit the proliferation of these cell lines by 50% medkoo.comdcchemicals.com. The variation in IC₅₀ values suggests differential sensitivity among the cell lines tested dcchemicals.com.

Anti-Tumor Efficacy in Preclinical Animal Models

This compound has demonstrated anti-tumor activity in various in vivo models, primarily through the inhibition of ANG's pro-angiogenic signaling pathways dcchemicals.comnih.gov.

Inhibition of Subcutaneous Tumor Formation in Athymic Mice (e.g., PC-3 prostate cancer, HT-29 colonic adenocarcinoma xenografts)

Studies using subcutaneous human tumor xenograft models in athymic mice have investigated the efficacy of this compound in inhibiting tumor formation nih.govnih.gov. In these models, human cancer cells, such as PC-3 prostate cancer or HT-29 colonic adenocarcinoma cells, are injected subcutaneously into immunodeficient mice, allowing tumors to form lidebiotech.comaltogenlabs.comaltogenlabs.com.

Local treatment with this compound has been shown to significantly delay the formation of subcutaneous tumors derived from both PC-3 and HT-29 human cancer cell types in athymic mice nih.govnih.gov. Experiments with PC-3 cells indicated that mice receiving higher doses of this compound developed tumors more slowly compared to control groups nih.gov. An analogue of this compound with significantly lower potency against ANG's ribonucleolytic activity did not exert a comparable anti-tumor effect, suggesting that the observed efficacy is linked to the inhibition of ANG nih.govnih.gov.

Data from a study examining the effect of this compound on PC-3 tumor formation in athymic mice showed a delay in tumor appearance in treated groups compared to vehicle controls nih.govgoogle.com. For instance, in one experiment, some mice treated with this compound remained tumor-free even after all control mice had developed tumors nih.gov. Similar results were observed with HT-29 xenografts, where this compound treatment delayed tumor formation google.com.

Prevention of Prostatic Intraepithelial Neoplasia (PIN) Formation in Transgenic Murine Models

Prostatic intraepithelial neoplasia (PIN) is considered a precursor to prostate cancer cancer.govnih.gov. In vivo investigations using transgenic murine models have explored the effect of this compound on the development of PIN lesions medkoo.comdcchemicals.com. These studies have indicated that this compound can effectively suppress the formation of PIN in mouse models medkoo.comdcchemicals.com. This preventive effect is attributed to the inhibition of ANG's enzymatic activity medkoo.com.

Neurobiological Investigations and Neuroprotective Implications

Beyond its role in angiogenesis and cancer, angiogenin has also been implicated in the nervous system, with neurotrophic and neuroprotective activities alsnewstoday.comnih.govoup.com. Mutations in human angiogenin have been associated with amyotrophic lateral sclerosis (ALS) alsnewstoday.comnih.govoup.comnih.gov. This compound has been utilized as a tool to study the functions of angiogenin in neuronal contexts nih.govoup.comnih.govoup.com.

Use as a Research Tool to Study Angiogenin's Role in Motor Neurons

This compound, as an inhibitor of ANG's ribonucleolytic activity, has been employed as a research tool to investigate the role of angiogenin in motor neurons oup.comnih.govoup.com. Studies using P19 embryonal carcinoma cells, a model for neuroectodermal differentiation, have shown that this compound affected the pathfinding of neurons derived from these cells nih.govoup.com. This suggests that the ribonucleolytic activity of ANG is involved in processes related to neurite guidance nih.govoup.com. The expression of mouse angiogenin-1 (mAng-1) has been observed in developing motor neurons in the spinal cord and dorsal root ganglia, as well as in differentiated motor neurons derived from P19 cells, localizing in growth cones and neurites nih.govoup.com. The inhibition of ANG by this compound in this model system provided evidence for ANG's function in the nervous system, with implications for conditions like ALS oup.comnih.govoup.com.

Effects on Spinal Neuron Development and Morphology in Zebrafish Embryos

Zebrafish are used as a model system to study various human diseases, including neurological disorders alsnewstoday.comresearchgate.netresearchgate.net. Zebrafish possess orthologues of human angiogenin, known as RNase-like proteins (Rnasels) alsnewstoday.comnih.gov. This compound has been found to inhibit the activity of zebrafish Rnasels alsnewstoday.comnih.gov.

Treatment of early zebrafish embryos with this compound has resulted in aberrations in spinal neurons and defects in trunk vasculature nih.govresearchgate.netdntb.gov.uadntb.gov.ua. Specifically, this compound treatment led to significantly fewer motor neurons in the spinal cord of zebrafish embryos compared to untreated embryos alsnewstoday.com. Furthermore, treatment with this compound affected the extension and branching of primary motor neuron axons researchgate.net. Aberrant branching and reduced axon length were observed in treated embryos researchgate.net. These findings indicate that the catalytic activity of Rnasels, inhibited by this compound, is essential for the in vivo function of motor neurons and vasculature development in zebrafish nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound50144406
Angiogenin (ANG)394

Data Table:

Model SystemBiological Activity InvestigatedKey FindingsSource
Athymic mice (PC-3 xenografts)Inhibition of subcutaneous tumor formationDelayed tumor formation; Higher doses led to slower tumor development. nih.govgoogle.com
Athymic mice (HT-29 xenografts)Inhibition of subcutaneous tumor formationDelayed tumor formation. google.com
Transgenic murine modelsPrevention of Prostatic Intraepithelial Neoplasia (PIN) formationEffectively suppresses PIN development by inhibiting ANG's enzymatic activity. medkoo.comdcchemicals.com
In Vivo Tumor ModelsReduction of Tumor VascularizationTumors from treated mice had fewer interior blood vessels. nih.gov
P19 embryonal carcinoma cells (in vitro)Angiogenin's role in neurite pathfindingAffected pathfinding of derived neurons; Suggests ANG's ribonucleolytic activity is involved in neurite guidance. nih.govoup.com
Zebrafish embryosEffects on spinal neuron development and morphologyLed to aberrations in spinal neurons and defects in trunk vasculature; Significantly fewer motor neurons. alsnewstoday.comnih.govresearchgate.netdntb.gov.uadntb.gov.ua
Zebrafish embryosEffects on motor neuron axon morphologyAffected extension and branching of primary motor neuron axons; Observed aberrant branching and reduced length. researchgate.net

Modulation of Neurite Extension in Cell Cultures

Research has explored the effects of this compound on neurite extension in cell culture models. Studies using P19 derived neurons have indicated that this compound influences neurite pathfinding. While the compound did not appear to affect the differentiation of these cells into neurons, it was found to inhibit the ability of neurites to navigate and form extended networks probechem.comcancer.gov. In control P19 bead cultures induced to differentiate, neurite outgrowths were observed extending from the beads, increasing in number and distance over time, forming an extensive network by 96 hours cancer.gov. In contrast, in inhibitor-treated cultures, neurons tended to clump together, and the neurites did not form extended networks probechem.comcancer.gov. This suggests a role for the target of this compound in the complex process of neurite pathfinding probechem.com.

Exploration of Additional Molecular Targets

Beyond its effects on neurite extension, this compound has been investigated for its activity against other molecular targets, notably enzymes crucial for the survival of pathogenic microorganisms.

Inhibition of Acyl-CoA Carboxylase Carboxyltransferase (AccD5) in Mycobacterium tuberculosis

This compound has been identified as an inhibitor of AccD5, an essential acyl-CoA carboxylase carboxyltransferase domain in Mycobacterium tuberculosis. Acyl-CoA carboxylases (ACCases) play a critical role in the biosynthesis of mycolic acids and multimethyl-branched fatty acids, which are unique and essential components of the cell envelope of pathogenic mycobacteria like M. tuberculosis. These unusually long fatty acids are vital for the survival, virulence, and antibiotic resistance of the bacterium. AccD5 is one of six subclasses of ACCase in M. tuberculosis and is significant for cell envelope lipid biosynthesis. It preferentially utilizes propionyl-CoA as a substrate to produce methyl malonyl-CoA, a precursor for the synthesis of multimethyl-branched fatty acids. This compound was identified as an effective inhibitor of AccD5 through in silico screening procedures. Experimental studies have confirmed its inhibitory activity against both the single AccD5 domain and the holo complex (AccA3–AccD5–AccE5).

Molecular and Cellular Pathway Modulation by Nci 65828

Downstream Signaling Pathway Attenuation

NCI-65828's primary mode of action is the inhibition of angiogenin's ribonucleolytic activity. This inhibition disrupts the downstream signaling cascades that are dependent on this enzymatic function dcchemicals.com.

Impact on Pro-Angiogenic Signaling Cascades

Angiogenin (B13778026) is a protein critical for angiogenesis, the process of forming new blood vessels dcchemicals.com. Angiogenesis is a complex process involving the migration, growth, and differentiation of endothelial cells and is controlled by various chemical signals, including pro-angiogenic factors like vascular endothelial growth factor (VEGF) cancer.gov. Solid tumors require angiogenesis to grow beyond a few millimeters cancer.gov. By attenuating angiogenin's ribonucleolytic activity, this compound disrupts the protein's ability to promote the formation of new blood vessels dcchemicals.com. Studies in human umbilical vein endothelial cells (HUVECs) have shown that this compound significantly inhibits capillary-like tube formation, confirming its antiangiogenic efficacy dcchemicals.commedkoo.com. This suggests that this compound interferes with the pro-angiogenic signaling pathways that are mediated or influenced by angiogenin.

Effects on Cell Growth and Survival Pathways

This compound has demonstrated antiproliferative effects in various cancer cell lines. In vitro studies using cell models such as bladder carcinoma (T24), cervical adenocarcinoma (HeLa), and urothelial carcinoma (UROtsa) have shown dose-dependent inhibition of cellular proliferation dcchemicals.commedkoo.com. The potency varies depending on the cell line, as indicated by the half-maximal inhibitory concentration (IC₅₀) values dcchemicals.commedkoo.com.

Cell LineIC₅₀ (μM)
T24 (Bladder Carcinoma)1.3 ± 0.5
HeLa (Cervical Adenocarcinoma)1.9 ± 0.4
UROtsa (Urothelial Carcinoma)3.2 ± 0.8

This antiproliferative effect suggests that this compound impacts cell growth and survival pathways that are regulated by angiogenin's ribonucleolytic activity dcchemicals.com.

Role in Angiogenin-Mediated Cellular Processes

Angiogenin is involved in various cellular processes beyond angiogenesis, including cell migration and the regulation of certain protein expressions and signaling pathways researchgate.netidrblab.net. This compound, as an inhibitor of angiogenin's ribonucleolytic activity, influences these processes.

Regulation of Cell Migration (e.g., through interaction with β-actin and α-actinin)

Angiogenin has been shown to play a role in cell migration, partly through its interaction with cytoskeletal proteins such as β-actin and α-actinin at the leading edge of migrating cells researchgate.netbiorxiv.orgembopress.org. These interactions are important for processes like focal adhesion formation and stress fiber assembly, which are crucial for cell motility researchgate.netbiorxiv.org. While the direct impact of this compound on the interaction between angiogenin and these specific cytoskeletal proteins is not explicitly detailed in the search results, studies indicate that inhibiting angiogenin's enzymatic activity with this compound can affect processes like neurite extension and potentially influence cell migration that is dependent on angiogenin's function researchgate.nettandfonline.com. Research using zebrafish models, which possess orthologues of human angiogenin (Rnasels), demonstrated that treatment with this compound resulted in spinal neuron aberrations, suggesting a role for Rnasel-1 (a zebrafish orthologue) in neuronal migration and pathfinding researchgate.netalsnewstoday.comresearchgate.net. This implies that by inhibiting angiogenin's activity, this compound can modulate cellular processes, including aspects of cell migration that are mediated by angiogenin.

Potential Modulation of Matrix Metallopeptidase-2 (MMP2) Expression

Matrix metallopeptidase-2 (MMP2) is an enzyme involved in the degradation of the extracellular matrix and is associated with processes like cell migration and invasion uin-malang.ac.idgenecards.org. Research suggests an interplay between angiogenin and MMP2 expression. Specifically, angiogenin expression has been shown to stimulate MMP2 expression nih.gov. This stimulation is reported to occur through the phosphorylation of ERK1/2, a key component of the MAPK/ERK signaling pathway nih.gov. Therefore, by inhibiting angiogenin's ribonucleolytic activity, this compound has the potential to indirectly modulate MMP2 expression by disrupting the signaling cascade initiated by angiogenin that leads to MMP2 upregulation nih.gov.

Influence on MAPK/ERK Signaling Pathway Activation

The MAPK/ERK signaling pathway is a crucial cascade involved in regulating cell proliferation, survival, and differentiation plos.orgresearchgate.net. As mentioned above, angiogenin has been linked to the activation of the ERK1/2 pathway, which in turn influences MMP2 expression nih.gov. By inhibiting angiogenin's enzymatic activity, this compound can influence the activation status of the MAPK/ERK pathway downstream of angiogenin nih.gov. This modulation of MAPK/ERK signaling contributes to this compound's observed effects on cell growth and potentially other cellular processes regulated by this pathway dcchemicals.complos.org.

Structure Activity Relationship Sar and Computational Modeling of Nci 65828

Design and Synthesis of NCI-65828 Analogues

The design and synthesis of this compound analogues have focused on modifying different parts of the molecule to probe their contribution to ANG inhibitory activity. google.com These modifications aim to identify structural features essential for target binding and to potentially enhance the affinity and specificity of the inhibitor. google.comacs.org

Modifications to the Naphthalene (B1677914) Ring

Modifications to the naphthalene ring of this compound have been explored. For instance, an analogue lacking the 2-sulfonate group on the naphthalene ring, and containing a sulfo group instead of an amino group at position 8, showed a significantly higher Kᵢ value (more than 10-fold higher) compared to this compound. nih.gov This suggests the importance of the sulfonate group and the amino group at these positions for potent inhibition. nih.gov

Alterations to Biphenyl (B1667301) and Azo Moieties

Alterations to the biphenyl and azo moieties have also been investigated. Replacing the phenol (B47542) group on the biphenyl with an N-acetamide group in one analogue resulted in an approximately 4-fold increase in Kᵢ. nih.gov This indicates that the hydroxyl group on the biphenyl moiety plays a role in the interaction with ANG. nih.gov Other potential modifications to the biphenyl component include the addition of a hydrogen-bonding group or the substitution of the hydroxyl group with an anionic group. google.comgoogle.com Modifications to the azo group, such as reduction to a hydrazido or replacement by an amide, have also been considered in the design of analogues. google.comgoogle.com

Correlating Structural Modifications with Inhibitory Potency

Correlating structural modifications with inhibitory potency, particularly against angiogenin's ribonucleolytic activity, provides insights into the key interactions between the inhibitor and the enzyme. nih.gov

Impact of Substitutions on Kᵢ Values against Angiogenin (B13778026)

Studies on this compound analogues have demonstrated a clear impact of substitutions on Kᵢ values against angiogenin. nih.gov As mentioned earlier, analogues with modifications to the naphthalene ring or the biphenyl moiety showed reduced potency, reflected in higher Kᵢ values. nih.gov This highlights the sensitivity of ANG binding to structural changes in this compound.

Here is a table summarizing the impact of some modifications on Kᵢ values:

CompoundDescription of ModificationKᵢ vs. Angiogenin (μM)Reference
This compoundOriginal compound81 nih.govpnas.orgnih.gov
N-45571Phenol replaced by N-acetamide on biphenyl~324 (>4x increase) nih.gov
N-45557Lacks 2-sulfonate, sulfo at pos 8, hydroxyl instead of phenol>810 (>10x increase) nih.gov
S321443Retains 2-sulfo, 6-amino, 4-hydroxyl; has benzenesulfonyl group>810 (at least 10x increase) researchgate.net

Note: Kᵢ values are approximate based on reported fold increases or "at least" values.

Essential Pharmacophoric Features for Target Binding

Based on the SAR studies and computational modeling, certain pharmacophoric features of this compound appear essential for its binding to angiogenin. The azonaphthalenesulfonic acid portion of this compound is indicated to form key interactions with the ANG active site. google.com The presence and position of the amino group on the naphthalene ring, the sulfonate group on the naphthalene ring, the azo linkage, and the hydroxyl group on the biphenyl moiety are all suggested to contribute to the inhibitory activity. nih.govgoogle.com The reduction in potency upon modification of these groups underscores their importance in the binding interaction. nih.gov Computational docking models further support the role of these features in the interaction with the ANG active site, including potential hydrogen bond formation. nih.govpnas.orgnih.govplos.org

Computational Approaches to Binding Prediction

Computational approaches, such as molecular docking, have been employed to predict the binding orientation and interactions of this compound and its analogues with angiogenin. nih.govpnas.orgnih.govgoogle.comacs.orgnih.govplos.org Programs like AutoDock have been used to generate models of the ANG-NCI-65828 complex, guided by the crystal structure of ANG. nih.govgoogle.complos.org

These computational models suggest that this compound binds within the active site of angiogenin. nih.govpnas.orgnih.gov The models have been used to explain the observed effects of structural modifications on inhibitory potency and to guide the identification of analogues that might bind more tightly to ANG. google.comacs.orgnih.gov For example, docking simulations have shown potential hydrogen bond interactions, such as between the azo group of this compound and His114 in the ANG catalytic triad, which are crucial for binding in the native conformation of ANG. plos.org The consistency between the computational models and the experimental results from SAR studies and ANG active site mutations supports the validity of these predictive approaches in understanding the binding interactions of this compound. pnas.orgacs.orgnih.govplos.org

In Silico Docking Studies

In silico docking studies have been instrumental in understanding the potential binding modes and affinities of this compound with its biological targets. These computational techniques predict the preferred orientation and position of a ligand within a protein's binding site.

Docking studies of this compound have been conducted with AccD5, an essential acyl-CoA carboxylase carboxyltransferase domain found in Mycobacterium tuberculosis. Docking simulations of this compound within the acyl-CoA-binding pocket of AccD5 have shown that its binding motif matches that of an acyl-CoA. researchgate.netnih.gov Specifically, the anionic sulfate (B86663) group of this compound is predicted to bind at the entrance of the CoA pocket, while its hydrophobic moiety interacts with the hydrophobic interior of the pocket. researchgate.netnih.gov This predicted binding orientation is consistent with this compound acting as a competitive inhibitor against malonyl-CoA, a substrate for AccD5. nih.gov Experimental studies have supported this, showing this compound competitively inhibits AccD5 with a Ki of 13.1 µM. nih.gov

This compound has also been studied for its inhibitory activity against human angiogenin (ANG), a protein involved in angiogenesis. Computational docking has been used to guide the identification of analogues that bind more tightly to ANG and to characterize their binding modes. researchgate.net Docking studies, including those utilizing AutoDock and ParDOCK, have been performed to assess the binding energy scores of this compound in complex with wild-type ANG and various ANG mutants. google.com These studies have helped to evaluate the predicted binding orientations and understand the impact of mutations on inhibitor potency. researchgate.netgoogle.com Analysis of docking poses has revealed potential hydrogen bonding interactions between the azo-group of this compound and residues in the ANG active site, such as His114.

Virtual Screening for Analogues

Virtual screening, often coupled with docking studies, has been employed to identify potential inhibitors and explore the SAR of this compound and its related compounds.

Extensive in silico screening efforts, including the use of ICM and DOCK software, led to the initial identification of this compound as an inhibitor of AccD5 from databases such as the University of California, Irvine, ChemDB and NCI databases. nih.gov Following the identification of this compound as a lead compound, a second round of in silico screening was conducted on approximately 3,000 chemical analogs structurally similar to this compound. nih.gov Experimental screening of these analogues revealed a range of IC50 values against AccD5, from 25 µM to no inhibition, providing valuable SAR information. nih.gov These studies indicated that the naphthalene ring, the two phenyl rings, the diazo groups, and the sulfate group are important for AccD5 binding. nih.gov Furthermore, different aromatic substituents on the naphthalene ring were found to significantly impact the IC50 values, suggesting that modifications in this region could further improve the potency of this compound analogues. nih.gov

Virtual screening guided by computational docking has also been applied to identify analogues of this compound and another compound that bind more tightly to human angiogenin, leading to the identification of potential lead compounds with improved avidity. researchgate.net

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of protein-ligand complexes over time, complementing the static view offered by docking studies.

MD simulations have been utilized to study the complexes formed between this compound and human angiogenin, including wild-type ANG and disease-associated ANG variants. google.com These simulations have helped to assess the stability of this compound within the binding pocket of ANG. Analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values from MD trajectories can indicate the stability of the protein-ligand complex and the flexibility of specific residues upon ligand binding. google.com Studies have assessed the binding of this compound to ANG mutants and found reduced effectiveness in binding when a key catalytic residue, His114, assumed a non-native conformation, highlighting the importance of protein conformation for inhibitor binding. MD simulations, along with docking and binding free energy calculations, have been used to understand the mechanisms of loss of function in ANG variants and the impact on this compound binding.

While the primary focus in the search results regarding MD simulations of this compound is on ANG, molecular dynamics simulations have also been applied in studies involving other compounds and AccD5, sometimes comparing their binding energy and stability to that of this compound. These studies demonstrate the broader application of MD simulations in characterizing the interactions of potential inhibitors with AccD5.

Computational studies, including docking, virtual screening, and molecular dynamics simulations, have been crucial in elucidating the potential binding sites, interaction modes, and SAR of this compound with its targets, particularly AccD5 and human angiogenin. These approaches have facilitated the identification of this compound as a lead compound and provided a basis for the design and evaluation of novel analogues with potentially improved inhibitory properties.

Advanced Research Methodologies Applied to Nci 65828 Studies

Biochemical and Biophysical Assays

Biochemical and biophysical assays are fundamental in understanding the direct interaction between NCI-65828 and its target proteins, primarily ribonucleases like angiogenin (B13778026). These assays provide quantitative data on the compound's ability to inhibit enzymatic activity and its binding strength.

Ribonucleolytic Activity Assays

Ribonucleolytic activity assays are used to measure the ability of an enzyme, such as angiogenin, to cleave RNA substrates. This compound has been tested for its capacity to inhibit this enzymatic function. A common method employed is the use of fluorogenic substrates. google.comresearchgate.net These substrates are designed to emit a fluorescent signal upon cleavage by the ribonuclease. google.comresearchgate.net By measuring the reduction in fluorescence over time in the presence of this compound, researchers can determine the extent of enzyme inhibition. researchgate.net For instance, a fluorogenic substrate like 6-FAM-mAmArCmAmA-Dabcyl has been used to establish the time courses for cleavage by ribonucleases, including human angiogenin (hANG) and zebrafish Rnasels. researchgate.net The decrease in ribonucleolytic activity in the presence of this compound indicates its inhibitory effect. researchgate.net Studies have shown that this compound can substantially inhibit the ribonucleolytic activities of Rnasel-1a and -3e, reducing them to a small percentage of their normal activity at a concentration of 80 µM. researchgate.net

Binding Affinity Determinations

Binding affinity determinations quantify the strength of the interaction between this compound and its target enzyme. The inhibition constant (Kᵢ) is a commonly used measure for this, representing the concentration of inhibitor required to reduce the enzyme's activity by half under specific conditions. This compound was identified through high-throughput screening for its ability to inhibit the enzymatic activity of ANG with a Kᵢ value less than 100 µM. pnas.orgpnas.orgnih.govgoogle.com Initial studies reported a Kᵢ of 81 µM for this compound against human angiogenin. pnas.orgpnas.orgnih.govgoogle.com This value was determined using assays measuring ANG-catalyzed cleavage of a fluorescent substrate. google.com The interaction of this compound with ANG has been shown to conform to the theoretical shape for simple inhibition, suggesting specific binding. pnas.orgpnas.org Minor changes in the structure of ANG or this compound analogues markedly reduced potency, further supporting active-site rather than nonspecific binding. pnas.orgpnas.orgnih.gov Computational modeling, such as using AUTODOCK, has been employed to generate models of the ANG-NCI-65828 complex, providing insights into the binding mode, where the compound interacts with catalytic residues and forms hydrogen bonds. google.compnas.org this compound has also been identified as a competitive inhibitor of Mycobacterium tuberculosis AccD5, with an experimental Kᵢ of 13.1 µM. oup.comconicet.gov.arcore.ac.uknih.gov

Table 1: Binding Affinity (Kᵢ) of this compound

Target EnzymeKᵢ (µM)Assay ConditionsSource
Human Angiogenin (ANG)81 ± 720 mM Hepes, 100 mM NaCl, pH 7.0, 37°C pnas.orggoogle.com
Mycobacterium tuberculosis AccD513.1(Experimental Kᵢ from inhibition studies) conicet.gov.arcore.ac.uknih.gov

Cell-Based Functional Assays

Cell-based assays are crucial for evaluating the biological effects of this compound in a more complex, physiological context. These assays assess the compound's impact on key cellular processes relevant to disease progression.

Cell Proliferation Assays

Cell proliferation assays measure the rate of cell growth and division in the presence of a compound. The half-maximal inhibitory concentration (IC₅₀) is often determined, representing the concentration of the compound required to inhibit cell proliferation by 50%. Studies have investigated the effect of this compound on the proliferation of various cancer cell lines. Using assays such as the MTT assay, researchers have shown that this compound can inhibit cellular proliferation in a dose-dependent manner. dcchemicals.comnih.govmedkoo.com For example, IC₅₀ values have been reported for this compound against bladder carcinoma (T24), cervical adenocarcinoma (HeLa), and urothelial carcinoma (UROtsa) cell lines. dcchemicals.comnih.govmedkoo.com

Table 2: this compound Inhibition of Cancer Cell Proliferation (IC₅₀)

Cell LineIC₅₀ (µM)Assay MethodSource
T24 (Bladder carcinoma)1.3 ± 0.5MTT assay dcchemicals.comnih.govmedkoo.com
HeLa (Cervical adenocarcinoma)1.9 ± 0.4MTT assay dcchemicals.comnih.govmedkoo.com
UROtsa (Urothelial carcinoma)3.2 ± 0.8MTT assay dcchemicals.comnih.govmedkoo.com

Notably, this compound appears to have no direct effect on the growth of certain human tumor cell lines, such as PC-3 and HT-29, at concentrations up to 100 µM. pnas.org This suggests that its antitumor activity in some models may be related to its effects on the host environment, such as angiogenesis, rather than direct cytotoxicity to tumor cells. pnas.org

Angiogenesis Assays

Angiogenesis assays evaluate the ability of a compound to modulate the formation of new blood vessels, a critical process in tumor growth and other diseases. Common in vitro angiogenesis assays include tube formation assays and sprouting assays, which use endothelial cells. Tube formation assays involve culturing endothelial cells on a matrix (like Matrigel) that promotes the formation of capillary-like structures. dcchemicals.comnih.gov The extent of tube formation is then measured. This compound has been shown to significantly inhibit capillary-like tube formation in human umbilical vein endothelial cells (HUVECs), confirming its antiangiogenic efficacy in disrupting endothelial morphogenesis. dcchemicals.comnih.govmedkoo.com This inhibition was observed even when adding this compound to conditioned media from cancer cells known to secrete pro-angiogenic factors like ANG. nih.gov Studies in zebrafish embryos, which are models for studying angiogenesis, have also shown that treatment with this compound can result in defects in trunk vasculature. researchgate.netresearchgate.netacs.org

Neuronal Cell Culture Studies

Neuronal cell culture studies are used to investigate the effects of compounds on the survival, differentiation, and growth of neurons, including processes like neurite extension and pathfinding. This compound has been studied for its impact on neuronal development and function, particularly in the context of its target, angiogenin, which has neurotrophic and neuroprotective properties. researchgate.netnih.govoup.comoup.com Studies using mouse embryonal carcinoma (EC) cell culture models, which can differentiate into neurons, have shown that this compound inhibits neurite extension and pathfinding. researchgate.netnih.govoup.comoup.comoup.comals.be In P19 EC cell cultures, this compound was able to dramatically inhibit the extension and pathfinding of neurites from differentiating neurons without affecting their differentiation into the neuronal lineage. oup.comoup.comoup.comals.be This suggests that ANG's ribonucleolytic activity, inhibited by this compound, plays an important role in neurite pathfinding. oup.comoup.com Similar effects on axon development have been observed in zebrafish embryos treated with this compound, where spinal neuron aberrations occurred. researchgate.netresearchgate.netacs.orgnih.gov

In Vivo Preclinical Animal Models

In vivo studies using animal models are crucial for evaluating the effects of compounds in a complex biological system before potential human trials. This compound has been investigated in several such models to assess its impact on disease progression and biological processes.

Xenograft Models for Tumor Growth Studies

Xenograft models, typically involving the transplantation of human cancer cells into immunodeficient mice, have been utilized to examine the antitumor activity of this compound. Studies have investigated the effect of this compound on the growth of subcutaneous human tumor xenografts in athymic mice. nih.gov

In experiments using PC-3 prostate cancer cells and HT-29 colon adenocarcinoma cells, local administration of this compound was shown to significantly delay the formation of subcutaneous tumors. nih.gov This observed antitumor effect was not attributed to a direct cytotoxic effect on the tumor cells themselves, as this compound did not inhibit the growth of these or numerous other human tumor cell lines in culture at tested concentrations. nih.gov Instead, evidence suggests that the antitumor activity is likely mediated through the inhibition of angiogenesis or another process involving interactions with the host microenvironment. nih.gov Tumors from mice treated with this compound exhibited fewer interior blood vessels compared to control groups, supporting the hypothesis that its effect is related to inhibiting the formation of new blood vessels essential for tumor growth. nih.gov

A representative summary of findings in xenograft models is presented below:

Xenograft Model (Cell Line)Animal ModelAdministration RouteObserved Effect on Tumor GrowthProposed Mechanism
PC-3 Prostate CancerAthymic MiceLocal AdministrationSignificantly delayedInhibition of angiogenesis
HT-29 Colon AdenocarcinomaAthymic MiceLocal AdministrationSignificantly delayedInhibition of angiogenesis

Zebrafish Models for Developmental and Neurological Studies

Zebrafish (Danio rerio) models have been employed to investigate the biological activities of this compound, particularly in the context of neurological development and vasculature. Zebrafish possess orthologues of human angiogenin (hANG), known as RNase-like proteins (Rnasels), which share functional similarities with hANG. This compound has been identified as a potent inhibitor of the enzymatic activity of human angiogenin and also inhibits zebrafish Rnasel-1 to a similar extent.

Studies in early zebrafish embryos treated with this compound have revealed significant developmental abnormalities. These include aberrations in spinal neurons and defects in trunk vasculature. Treatment with this compound led to a significant reduction in the number of motor nerve cells in the spinal cord of embryos compared to untreated controls. Impaired activity of Rnasels due to this compound inhibition also resulted in the proliferation of abnormally structured motor nerve cells, manifesting as abnormal swimming behavior with features of paralysis. Further analysis indicated that inhibition of these proteins by this compound also led to changes in the structure of blood vessels during zebrafish development. These findings suggest that this compound, through its inhibition of Rnasels, interferes with crucial processes in neuronal migration, pathfinding, and angiogenesis in zebrafish. The zebrafish model is considered useful for dissecting the molecular consequences of variants in the angiogenin gene linked to Amyotrophic Lateral Sclerosis (ALS).

Key findings from zebrafish studies are summarized below:

Model OrganismTarget (Zebrafish)Observed EffectsRelevant Biological Processes Affected
ZebrafishRnasel-1 (hANG orthologue)Spinal neuron aberrations, trunk vasculature defects, reduced motor neurons, abnormal swimming, altered blood vessel structureNeuronal migration, pathfinding, angiogenesis

Omics-Based Approaches

Omics-based approaches, such as gene expression profiling and proteomics, provide comprehensive views of biological systems at the molecular level, offering insights into the mechanisms of action of compounds like this compound and their impact on cellular pathways.

Proteomics for Target and Pathway Identification

Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization of their modifications. This approach is valuable for identifying protein targets of a compound and understanding its effects on cellular pathways and protein networks. Resources like the Clinical Proteomic Tumor Analysis Consortium (CPTAC), supported by the NCI, provide access to protein expression data from cancer studies. The CPTAC database lists ADCK5 (uncharacterized aarF domain-containing protein kinase 5) as a protein with this compound listed as a related substance. However, detailed findings from proteomics studies specifically investigating the global protein changes induced by this compound treatment were not present in the provided search results. Proteomics has been applied in other related research areas, such as identifying protein isoforms or studying protein interactions, which could potentially be relevant to understanding the effects of RNase inhibitors like this compound.

Advanced Imaging Techniques in Preclinical Research

Advanced imaging techniques are indispensable tools in modern preclinical research, offering high-resolution visualization and quantitative analysis of biological systems. These methods allow researchers to observe the dynamic processes occurring within cells and tissues, providing spatial and temporal information that is not accessible through traditional biochemical assays. The application of these techniques to studies involving compounds such as this compound can reveal how the compound interacts with biological targets and affects cellular behavior and tissue structure. Preclinical imaging studies often utilize technologies capable of monitoring cells and molecules, observing metabolic processes, and providing high-quality 3D imaging of internal structures plos.org. The integration of artificial intelligence for image analysis further enhances the efficiency and quality of these studies, aiding in the detection and characterization of biological changes plos.org.

High-Content Analysis (HCA) of Cellular Phenotypes

High-Content Analysis (HCA), also known as High-Content Screening (HCS), is a powerful technique in modern cell biology and drug discovery that uses automated high-resolution microscopy coupled with analytical software to visualize and quantify phenotypic responses in cells researchgate.netvulcanchem.com. This method allows for the fast, quantitative, and high-throughput assessment of how compounds affect cell morphology and provides meaningful functional readouts of cellular activity researchgate.net. HCA typically involves growing cells on multi-well plates, treating them differently in each well (e.g., with varying compound concentrations), and then staining structures of interest with fluorescent dyes or using cell lines expressing fluorescent proteins researchgate.net. Automated microscopy systems acquire images, which are then analyzed using algorithms to detect individual cells and quantify various parameters, such as the intensity and spatial distribution of fluorescent markers, the area of cellular structures, and other geometric parameters researchgate.net.

Microscopy for Tissue and Cellular Morphology Assessment

Microscopy techniques are fundamental for assessing the morphology of tissues and cells, providing detailed visual information about their structure and organization. Advanced microscopy approaches enable researchers to examine cellular processes in live animals (intravital microscopy), visualize cellular morphology in fresh tissues, and perform high-resolution imaging of diverse cell types in intact tissues. Techniques like confocal microscopy allow for optical sectioning and 3D imaging, providing detailed views of cellular content and tissue architecture researchgate.net.

Various microscopy methods are employed in preclinical research to investigate disease progression and evaluate the efficacy of potential therapeutics at the tissue, cellular, and subcellular levels. These include, but are not limited to, confocal microscopy, light-sheet microscopy, and techniques enhanced by tissue clearing to improve transparency for 3D imaging. These methods are crucial for understanding how compounds influence tissue structure, cellular shape, organelle morphology, and spatial relationships between different cell populations.

Studies involving this compound have utilized microscopy; specifically, confocal microscopy has been employed in research investigating this compound. Confocal microscopy allows for the visualization of fluorescently labeled components within cells and tissues, providing insights into localization and distribution. While the use of confocal microscopy in this compound studies is noted, detailed findings specifically describing morphological changes in tissues or cells induced by this compound treatment based on comprehensive microscopy assessments were not found in the consulted sources. Advanced microscopy, combined with techniques like 3D analysis, holds significant potential for providing detailed quantitative information on the effects of compounds like this compound on complex biological structures.

Due to the limitations of the available search results, detailed data tables illustrating the specific effects of this compound on cellular phenotypes via HCA or on tissue and cellular morphology via advanced microscopy techniques cannot be provided in this article.

Future Research Directions and Translational Perspectives

NCI-65828 as a Chemical Probe for Fundamental Biological Research

Chemical probes are invaluable tools for dissecting complex biological processes by selectively modulating the function of specific proteins. nih.gov this compound's selective inhibition of angiogenin's ribonucleolytic activity positions it as a useful chemical probe for investigating ANG-dependent biological pathways and the roles of ribonucleolytic activity in various physiological and pathological contexts. sigmaaldrich.comdcchemicals.com

Elucidating Angiogenin-Dependent Biological Pathways

Angiogenin (B13778026) is known to be involved in various biological processes, including angiogenesis, cell proliferation, and neuronal function. dcchemicals.comoup.comnih.gov this compound can be utilized to perturb ANG activity specifically through its ribonucleolytic function, helping to delineate which of ANG's roles are dependent on this enzymatic activity. Studies have already used this compound to investigate ANG's role in neurite growth and pathfinding, demonstrating that inhibiting ribonucleolytic activity affects pathfinding but not neuronal differentiation in certain models. oup.comtandfonline.com Further research can employ this compound to explore the precise mechanisms by which ANG, via its ribonucleolytic activity, influences other cellular processes and signaling cascades. For instance, research has shown that this compound can diminish xenograft tumoral growth by inhibiting angiogenesis, linking ANG's ribonucleolytic activity to tumor progression through pathways involving ERK1/2 and MMP2. nih.govnih.gov

Investigating Roles of Ribonucleolytic Activity in Disease Pathogenesis

The ribonucleolytic activity of angiogenin has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS). nih.govnih.govnih.govresearchgate.net this compound provides a tool to investigate the direct contribution of ANG's enzymatic activity to disease development and progression. Studies using this compound have explored the impact of inhibiting ribonucleolytic activity on the development of prostatic intraepithelial neoplasia (PIN) lesions in murine models. dcchemicals.comaacrjournals.org Furthermore, this compound has been used in studies investigating the functional loss of angiogenin variants associated with ALS, suggesting that reduced effectiveness in binding to certain mutants correlates with impaired ribonucleolytic activity. nih.govnih.gov Future research can leverage this compound to understand the specific molecular events triggered by aberrant ribonucleolytic activity in these and other diseases, potentially identifying new therapeutic targets downstream of ANG.

Lead Optimization and Derivative Development

This compound has been identified as a lead compound due to its inhibitory activity against angiogenin. nih.govpnas.orgnih.govgoogle.comgoogle.comnih.govacs.org Lead optimization is a critical step in the drug discovery process, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govnih.gov

Enhancing Potency and Selectivity

While this compound shows inhibitory activity against ANG with a Ki of 81 µM, there is potential to develop derivatives with enhanced potency and selectivity. sigmaaldrich.comnih.govpnas.orgnih.gov Computational docking studies have been utilized to guide the identification and design of this compound analogues that exhibit tighter binding to ANG. nih.govacs.org These studies have revealed that minor structural changes can significantly impact potency, highlighting the importance of specific interactions within the ANG active site. nih.govpnas.orgnih.gov Future research can focus on structure-activity relationship (SAR) studies based on the this compound scaffold, incorporating insights from computational modeling and experimental validation to design and synthesize more potent inhibitors. nih.gov The goal is to achieve lower inhibition constants (Ki values) and improved specificity for ANG over other ribonucleases.

Comparative Studies with Other Angiogenin Modulators

Comparing the effects of this compound with other angiogenin modulators is crucial for understanding the specific advantages and limitations of targeting the ribonucleolytic active site. Other ANG antagonists include monoclonal antibodies, antisense oligonucleotides, and inhibitors that block nuclear translocation. aacrjournals.org

Studies have already begun to compare this compound, which inhibits ribonucleolytic activity, with agents like neomycin, which blocks ANG nuclear translocation. aacrjournals.org These comparisons have shown different patterns of ANG localization despite both inhibitors preventing certain ANG-dependent effects, highlighting the distinct mechanisms of action. aacrjournals.org Further comparative studies could involve other small-molecule inhibitors targeting different sites on ANG or modulators that affect ANG expression or secretion. researchgate.net Such research would help to fully characterize the biological outcomes of inhibiting ANG's ribonucleolytic function compared to interfering with its other activities or its availability. This would provide a more comprehensive understanding of ANG biology and the potential therapeutic implications of targeting different aspects of ANG function.

Distinguishing this compound's Mechanism from Antibodies or Antisense Oligonucleotides

This compound is characterized as a small-molecule inhibitor that targets the ribonucleolytic activity of angiogenin by binding to its active site. dcchemicals.comacs.orgnih.gov This mechanism differs fundamentally from that of antibodies or antisense oligonucleotides (ASOs) designed to inhibit angiogenin. Antibodies typically target extracellular proteins or specific epitopes to block receptor binding, signaling, or promote degradation. ASOs, on the other hand, are synthetic nucleic acid sequences designed to bind to target RNA molecules through Watson-Crick base pairing, leading to RNA degradation or steric blockage of translation or splicing. nih.govbiochempeg.com

While antibodies can target angiogenin itself, potentially interfering with its interaction with receptors or cellular uptake, this compound directly inhibits the enzymatic function essential for ANG's downstream effects. dcchemicals.com Similarly, ASOs targeting ANG mRNA would reduce the production of the protein, whereas this compound modulates the activity of the existing protein. nih.govbiochempeg.com The selective inhibition of the ribonucleolytic function by this compound, without affecting ANG's nuclear translocation, represents a distinguishing feature compared to other potential ANG-targeted agents that might interfere with its cellular localization or expression levels. dcchemicals.com This difference in mechanism provides a unique tool for dissecting the specific roles of ANG's enzymatic activity in various biological processes.

Synergistic Effects with Other Research Agents

The potential for this compound to exhibit synergistic effects with other research agents is an important area for future investigation. Given its mechanism of inhibiting angiogenin's ribonucleolytic activity, combining this compound with agents targeting alternative angiogenic pathways or other critical processes in diseases where ANG is involved could lead to enhanced inhibitory effects.

Research into synergistic effects often involves evaluating combinations of compounds to achieve greater efficacy at lower concentrations, potentially reducing off-target effects. Studies in other contexts have shown synergistic interactions between different therapeutic agents, such as the combination of anethole (B165797) and cisplatin (B142131) in oral cancer cells, which showed a significant synergistic anticancer effect. mdpi.com Similarly, combining immune-modulating nutrition with anti-PD-1 treatment has shown synergistic therapeutic benefits in a xenograft model of esophageal cancer. nih.gov

For this compound, exploring combinations with inhibitors of other growth factors, signaling pathways (e.g., ERK1/2 pathway which has been linked to ANG's regulation of MMP2 expression), or immunotherapies could reveal synergistic potential in inhibiting tumor growth or other ANG-driven pathologies. researchgate.net While the provided information does not detail specific synergistic studies with this compound, its selective mechanism suggests that combinations targeting complementary pathways could be a fruitful area of research.

Addressing Unresolved Questions in Angiogenin Biology

This compound, as a specific inhibitor of angiogenin's ribonucleolytic activity, is a valuable tool for addressing unresolved questions in angiogenin biology. dcchemicals.com

Identifying Novel Downstream Effectors of Angiogenin Inhibition

Angiogenin's ribonucleolytic activity is essential for mediating its downstream biological effects, including angiogenesis and cellular proliferation. dcchemicals.comnih.gov While some downstream effects related to RNA cleavage, such as the generation of tRNA-derived fragments (tiRNAs), have been identified, the full spectrum of RNA targets and subsequent cellular processes influenced by ANG's enzymatic activity remains to be fully elucidated. nih.gov

Using this compound to selectively inhibit this activity can help researchers identify novel downstream effectors. By treating cells or animal models with this compound and observing changes in RNA profiles (e.g., using RNA sequencing) or protein expression, researchers can pinpoint specific molecules or pathways that are dependent on ANG's ribonucleolytic function. This could involve identifying new RNA substrates cleaved by ANG or uncovering cellular processes that are modulated as a consequence of altered RNA processing due to ANG inhibition.

Exploring Broader Implications beyond Cancer and ALS

Angiogenin has been primarily studied for its roles in cancer and, to some extent, in amyotrophic lateral sclerosis (ALS). nih.gov However, given its fundamental role as a ribonuclease and its involvement in processes like angiogenesis, it is plausible that ANG plays roles in other diseases or biological contexts. nih.gov

This compound can be utilized as a research tool to explore these broader implications. By employing this compound in preclinical models of diseases where the involvement of angiogenesis or altered RNA biology is suspected, researchers can investigate the contribution of ANG's ribonucleolytic activity to the pathology. This could include inflammatory diseases, cardiovascular conditions, or other neurodegenerative disorders where protein or RNA dysregulation is a factor. For instance, angiogenin has been implicated in wound healing, suggesting potential roles in conditions with impaired tissue repair. researchgate.net Using this compound in such models could help determine if ANG's enzymatic function is critical in these contexts.

Potential for Developing this compound as a Preclinical Research Tool in Emerging Disease Models

The selective mechanism of action of this compound makes it a valuable preclinical research tool. dcchemicals.com Preclinical studies are essential for investigating the underlying mechanisms of diseases and evaluating the potential efficacy of new therapeutic strategies in cell and animal models before human trials. nih.gov

This compound can be employed in various emerging disease models where angiogenin or its ribonucleolytic activity is hypothesized to play a role. This includes genetically engineered mouse models (GEMMs), patient-derived xenografts (PDXs), and other in vitro or in vivo systems that mimic human diseases. cancer.govnih.gov For example, in models of diseases characterized by aberrant angiogenesis, such as certain retinopathies or chronic inflammatory conditions, this compound can be used to probe the contribution of ANG's enzymatic function to the disease progression. Similarly, in models of neurodegenerative diseases beyond ALS where RNA processing defects are implicated, this compound could help investigate the role of ANG's ribonucleolytic activity. nih.gov The use of this compound in these models can provide crucial insights into disease pathogenesis and help validate ANG's ribonucleolytic activity as a therapeutic target in a wider range of conditions.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound149124

Data Table: In vitro Antiproliferative Effects of this compound

Cancer Cell LineIC₅₀ (μM)
Bladder carcinoma (T24)1.3 ± 0.5
Cervical adenocarcinoma (HeLa)1.9 ± 0.4
Urothelial carcinoma (UROtsa)3.2 ± 0.8

Source: Based on data from DC Chemicals.

Q & A

Q. What is the molecular mechanism of NCI-65828 in inhibiting acyl-CoA carboxylase (AccD5)?

this compound binds to the acyl-CoA pocket of AccD5 via its anionic sulfate group at the pocket entrance and hydrophobic interactions within the pocket’s interior. Key residues involved include Pro 392, Tyr 432, Gly 461, and Gly 397. Molecular docking studies reveal a binding energy of -19.24 kcal/mol, validated by enzyme inhibition assays .

Q. How does this compound affect embryonic development in murine models?

In murine embryos, high-dose this compound (e.g., 10–72 hours post-treatment) disrupts cell division and morphology, demonstrating dose-dependent teratogenicity. Low doses show milder effects, contrasting with compounds like Terrein, which induce severe toxicity across all concentrations. Experimental validation requires controlled dose-response assays and histological analysis .

Q. Which structural features of this compound contribute to its enzyme inhibition?

The molecule’s 8-amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate structure enables dual interactions: the sulfonate group forms ionic bonds at the CoA pocket entrance, while the hydrophobic azo-naphthalene moiety stabilizes binding in the pocket’s interior. These features mimic acyl-CoA’s binding motif, enhancing competitive inhibition .

Advanced Research Questions

Q. How to design dose-response experiments to assess this compound’s teratogenic effects?

  • Methodology : Use staggered time points (e.g., 10, 18, 27, 72 hours) to capture developmental stages.
  • Concentration Gradients : Test low (sub-teratogenic) to high (morphologically disruptive) doses, with controls for solvent effects.
  • Validation : Pair microscopy with apoptosis assays (e.g., TUNEL staining) to differentiate cytotoxicity from developmental defects .

Q. What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy?

  • Comparative Analysis : Cross-validate docking scores (e.g., FlexX software) with enzymatic activity assays (e.g., ACCase inhibition).
  • Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess binding stability under physiological conditions.
  • In Vivo Correlation : Measure tissue-specific bioavailability and metabolite interference in murine models .

Q. How to ensure reproducibility in studies of this compound’s molecular interactions?

  • Protocol Standardization : Detail buffer conditions, software parameters (e.g., Maestro for visualization), and residue numbering conventions.
  • Data Transparency : Publish raw docking scores, interaction diagrams (e.g., 2D/3D ligand-receptor maps), and validation steps (e.g., negative controls for non-specific binding) .

Q. What statistical methods are recommended for analyzing binding energy discrepancies in docking studies?

  • Ranking Metrics : Use Z-scores or p-values to compare docking energies of this compound against a library (e.g., 74 compounds in ).
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate binding energy with residue interaction patterns (e.g., hydrogen bonds, hydrophobic contacts) .

Data Contradiction & Analysis

Q. How to reconcile this compound’s dose-dependent teratogenicity with its therapeutic potential?

  • Threshold Determination : Establish a therapeutic index (TI) by comparing in vitro EC50 (enzyme inhibition) and in vivo LD50 (embryotoxicity).
  • Mechanistic Divergence : Investigate off-target effects at high doses via transcriptomic profiling or proteomic screening .

Q. Why do binding energies vary between this compound and structurally similar heterocyclic compounds?

  • Steric Effects : Bulky substituents may clash with AccD5’s hydrophobic interior.
  • Electrostatic Mismatch : Compare partial charge distributions (e.g., DFT calculations) to optimize sulfonate positioning.
  • Empirical Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Methodological Best Practices

Q. How to validate this compound’s specificity for AccD5 in complex biological systems?

  • Competitive Assays : Co-administer acyl-CoA or analogs to test inhibition reversibility.
  • Genetic Knockdown : Use AccD5-deficient cell lines to isolate off-target effects.
  • Structural Biology : Resolve co-crystal structures of this compound/AccD5 complexes for atomic-level interaction mapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.